Eudesmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

Studies suggest Eudesmine may possess anti-cancer properties. In vitro (laboratory) studies have shown Eudesmine to exhibit cytotoxic (cell-killing) effects on various cancer cell lines, including those from breast, lung, colon, and liver cancers [, ]. These studies suggest Eudesmine may induce cell death through multiple mechanisms, including disrupting the cell cycle and promoting apoptosis (programmed cell death) [, ]. However, further research, including in vivo (animal) studies and clinical trials, is necessary to confirm these findings and determine its efficacy and safety in human cancer treatment [].

Anti-inflammatory properties:

Eudesmine has also been investigated for its potential anti-inflammatory properties. Studies suggest it may reduce inflammation by inhibiting the production of inflammatory mediators like cytokines. Additionally, Eudesmine may exhibit antioxidant activity, which could further contribute to its anti-inflammatory effects. However, similar to its anti-cancer properties, more research is required to fully understand its potential as an anti-inflammatory agent [].

Eudesmine is a naturally occurring compound classified as a lignan, with the chemical formula . It is primarily derived from various plant species, including those in the genus Piper and Magnolia. Eudesmine has garnered attention due to its potential therapeutic properties and unique structural characteristics, which contribute to its biological activities.

Research suggests that Eudesmine exhibits two main biological activities:

- Estrogenic activity: Eudesmine's structure bears some resemblance to estradiol, a natural estrogen. This similarity might allow it to bind to estrogen receptors, potentially triggering estrogenic effects in the body [1].

- Sedative effect: The precise mechanism underlying the sedative effect of Eudesmine remains unclear. Further research is needed to elucidate its interaction with the central nervous system [1].

Case Study

Information regarding the safety and hazards of Eudesmine is limited. Due to the lack of extensive research, its toxicity and potential side effects are not fully characterized.

Further investigations are required to assess its safety profile before any potential medicinal use can be considered.

Important Note

The information provided here is for scientific research purposes only and should not be interpreted as medical advice.

Cited Sources

- Latoxan Valence France. EUDESMINE. [accessed 2024, May 1]

- Sigma-Aldrich. Eudesmine. [accessed 2024, May 1]

- Wang, Y., Li, S., & Liu, X. (2018). Furo[2,3-b]quinoline alkaloids: A review on their distribution, biological activities, and total synthesis. Molecules, 23(1), 142.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feikert, E. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 64(4), 4–17.

- Santos, S. A. O., & Ferreira,

- Oxidative Dimerization: Eudesmine can undergo oxidative dimerization, particularly when derived from cinnamic acid derivatives. This reaction can lead to the formation of various lignans through electrochemical methods .

- Bromination: Bromination of eudesmine can induce epimerization, resulting in bromine derivatives that may exhibit altered biological activities .

- Inhibition of Enzymatic Activity: Eudesmine has been shown to inhibit specific enzymes, such as TNF-alpha production and 5-lipoxygenase, which are involved in inflammatory processes .

Eudesmine exhibits a range of biological activities:

- Antitumor Effects: Research indicates that eudesmine can induce apoptosis in cancer cells, particularly in nasopharyngeal carcinoma and lung cancer, by down-regulating EZH2 expression and activating mitochondrial pathways .

- Anti-inflammatory Properties: Eudesmine has demonstrated selective inhibition against platelet activating factor and shows potential as an antioxidant and anti-inflammatory agent .

- Vasodilatory Effects: Extracts containing eudesmine have been used in traditional medicine for their ability to lower blood pressure through vasodilation mechanisms mediated by histamine receptors .

Eudesmine can be synthesized through various methods:

- Natural Extraction: It is commonly extracted from plant sources such as Piper truncatum and Magnolia kobus, where it is present as a significant component.

- Total Synthesis: Synthetic routes have been developed that involve complex organic reactions, including asymmetric synthesis techniques aimed at producing enantiomerically pure forms of eudesmine .

Eudesmine has several applications in medicine and pharmacology:

- Pharmaceutical Development: Due to its antitumor and anti-inflammatory properties, eudesmine is being explored for use in developing new therapeutic agents for cancer treatment and inflammatory diseases .

- Traditional Medicine: In Brazilian folk medicine, eudesmine is utilized for its purported benefits in managing hypertension and other cardiovascular conditions .

Studies have shown that eudesmine interacts with various biological pathways:

- Cytochrome P450 Enzyme Activities: Eudesmine affects cytochrome P450 enzyme activities in human liver microsomes, suggesting potential implications for drug metabolism .

- S6K1 Signaling Pathway: It has been demonstrated to impair adipogenic differentiation via the inhibition of the S6K1 signaling pathway, indicating its role in metabolic regulation .

Eudesmine shares structural similarities with other lignans and compounds derived from plants. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fargesin | Lignan | Exhibits anti-allergic effects via ORAI1 channel inhibition. |

| Yangambin | Lignan | Known for its neuroprotective properties. |

| Podophyllotoxin | Lignan | Notable for its potent antitumor activity. |

| Sesamin | Lignan | Demonstrates antioxidant properties. |

Eudesmine is unique due to its specific biological activities related to inflammation and cancer treatment, alongside its traditional use in folk medicine.

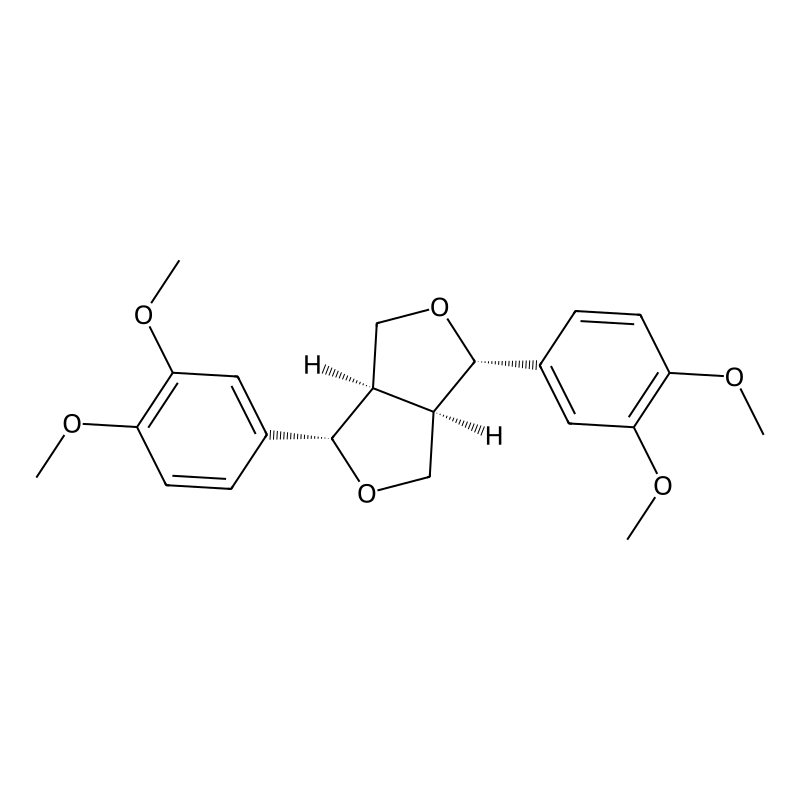

Eudesmine, chemically known as (3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan, is a significant furofuran lignan with a molecular weight of 386.44 g/mol [1] [4]. The biosynthesis of eudesmine follows the general furofuran lignan biosynthetic pathway, which begins with the phenylpropanoid pathway [11].

The initial step in furofuran lignan biosynthesis involves the formation of coniferyl alcohol through the phenylpropanoid pathway [11] [12]. This process begins with the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine-ammonia lyase enzyme [11]. Subsequently, cinnamic acid undergoes hydroxylation to form p-coumaric acid, which is further converted to caffeic acid by cinnamic acid 4-hydroxylase [11]. Caffeic acid is then methylated by caffeic acid O-methyltransferases to produce ferulic acid, which is ultimately reduced to coniferyl alcohol through a series of enzymatic reactions [11].

The critical step in furofuran lignan formation occurs when two molecules of coniferyl alcohol undergo stereospecific coupling, mediated by dirigent proteins [9] [11]. This coupling reaction results in the formation of pinoresinol, a precursor to various lignans including eudesmine [9]. The stereospecificity of this reaction is crucial, as it determines the three-dimensional configuration of the resulting lignan skeleton [9] [14].

| Enzyme | Function in Furofuran Lignan Biosynthesis | Substrate | Product |

|---|---|---|---|

| Phenylalanine-ammonia lyase | Initiates phenylpropanoid pathway | Phenylalanine | Cinnamic acid |

| Cinnamic acid 4-hydroxylase | Hydroxylation | Cinnamic acid | p-Coumaric acid |

| Caffeic acid O-methyltransferase | Methylation | Caffeic acid | Ferulic acid |

| Cinnamoyl-CoA reductase | Reduction | Feruloyl-CoA | Coniferaldehyde |

| Cinnamyl alcohol dehydrogenase | Reduction | Coniferaldehyde | Coniferyl alcohol |

| Dirigent protein | Stereospecific coupling | Coniferyl alcohol | Pinoresinol |

| Piperitol/sesamin synthase (CYP81Q1) | Methylenedioxy bridge formation | Pinoresinol | Sesamin/Eudesmine |

In the specific case of eudesmine biosynthesis, pinoresinol undergoes further modifications [9] [15]. Research on related furofuran lignans, particularly sesamin, has shown that cytochrome P450 enzymes play a crucial role in these transformations [9]. For instance, in Sesamum indicum, the enzyme CYP81Q1 (piperitol/sesamin synthase) catalyzes the formation of two methylenedioxy bridges in pinoresinol to produce sesamin [9] [15]. Similar enzymatic mechanisms likely operate in the conversion of pinoresinol to eudesmine, involving region-specific methylation reactions to introduce the methoxy groups characteristic of eudesmine's structure [9] [13].

The formation of the furofuran ring system, which is characteristic of eudesmine, involves intramolecular cyclization reactions that are precisely controlled by specialized enzymes [10] [13]. These reactions establish the stereochemistry at the four chiral centers in the molecule, resulting in the specific three-dimensional structure of eudesmine that is essential for its biological activities [1] [10].

Role of Sesquiterpenoid Synthases in Musa acuminata

While eudesmine is a lignan and not a sesquiterpenoid, understanding sesquiterpenoid biosynthesis in Musa acuminata (banana) provides valuable insights into parallel biosynthetic pathways that may interact with or influence lignan production in this plant species [16] [17].

Sesquiterpenoid synthases in Musa acuminata play a fundamental role in the biosynthesis of various secondary metabolites [16]. These enzymes catalyze the cyclization of farnesyl pyrophosphate (FPP), a 15-carbon precursor derived from the mevalonate pathway, to form diverse sesquiterpene skeletons [17] [18]. In Musa acuminata, several sesquiterpene synthases have been identified, including those involved in the biosynthesis of eudesmane-type sesquiterpenoids [16].

The eudesmane biosynthetic pathway in Musa acuminata begins with the conversion of farnesyl pyrophosphate to eudesmane-type sesquiterpenes by specific sesquiterpene synthases [16] [5]. This process involves complex carbocationic cyclization cascades that determine the final structure of the sesquiterpenoid product [5] [8]. The pathway for eudesmane biosynthesis in Musa acuminata has been characterized through genomic and enzymatic studies, revealing the presence of specialized enzymes dedicated to this process [16] [21].

One significant sesquiterpene synthase identified in Musa acuminata is α-farnesene synthase, which catalyzes the conversion of farnesyl pyrophosphate to α-farnesene [17]. This enzyme exhibits temperature-dependent activity, with optimal function between 10-20°C, while retaining approximately 50% activity at 0°C [17]. The enzyme requires divalent metal ions such as magnesium or manganese as cofactors for catalytic activity [17].

| Sesquiterpenoid Synthase | Substrate | Product | Cofactor Requirement | Optimal Conditions |

|---|---|---|---|---|

| α-Farnesene synthase | Farnesyl pyrophosphate | α-Farnesene | Mg²⁺ or Mn²⁺ | pH 5.6, 10-20°C |

| Eudesmol synthase | Farnesyl pyrophosphate | Eudesmol | Divalent metal ions | Cellular compartment-specific |

| Geranylgeranyl pyrophosphate synthase | Isopentenyl pyrophosphate | Geranylgeranyl pyrophosphate | Metal ions | Chloroplastic environment |

The genome of Musa acuminata contains genes encoding various terpene synthases, including those involved in the terpenoid backbone biosynthesis pathway [21]. For instance, geranylgeranyl pyrophosphate synthase 7, a chloroplastic enzyme, has been identified in the Musa acuminata genome [21]. This enzyme catalyzes key reactions in the biosynthesis of terpenoids, which may indirectly influence lignan biosynthesis through metabolic cross-talk [18] [21].

Research on sesquiterpenoid biosynthesis in Musa acuminata has revealed that these pathways are often regulated in response to environmental stresses and developmental cues [19] [20]. For example, the biosynthesis of certain phytoalexins, which include sesquiterpenoids, increases in response to wounding or pathogen infection [19]. These stress-induced changes in sesquiterpenoid metabolism may affect overall plant secondary metabolism, potentially influencing lignan biosynthesis pathways as well [19] [20].

Metabolic Engineering Approaches for Enhanced Yield

Metabolic engineering offers promising strategies for enhancing the production of eudesmine and related lignans in plant systems [22] [23]. These approaches involve the manipulation of biosynthetic pathways through genetic modifications to increase the yield of target compounds [22] [24].

One effective approach for enhancing lignan production is the overexpression of key biosynthetic enzymes [22] [28]. For instance, studies on Forsythia cell cultures have demonstrated that overexpression of enzymes involved in the early steps of lignan biosynthesis can significantly increase the accumulation of lignans [28]. Similar strategies could be applied to enhance eudesmine production by overexpressing enzymes specific to its biosynthetic pathway [22] [28].

Conversely, RNA interference (RNAi) technology has been successfully employed to suppress competing pathways, thereby redirecting metabolic flux toward the production of desired lignans [28]. In a study with Forsythia cell suspension cultures, down-regulation of pinoresinol/lariciresinol reductase (PLR) expression through RNAi resulted in a remarkable 20-fold increase in pinoresinol accumulation [28]. This approach could be adapted to enhance eudesmine production by suppressing enzymes that divert precursors away from the eudesmine biosynthetic pathway [22] [28].

| Metabolic Engineering Strategy | Approach | Potential Impact on Eudesmine Yield | Reference System |

|---|---|---|---|

| Overexpression of biosynthetic enzymes | Genetic modification to increase expression of key enzymes | Increased flux through eudesmine pathway | Forsythia cell cultures |

| RNA interference (RNAi) | Suppression of competing pathways | Redirection of metabolic flux toward eudesmine | Transgenic Forsythia cells |

| Combinatorial biosynthesis | Expression of heterologous enzymes | Novel or enhanced production of eudesmine derivatives | Yeast consortia |

| Optimization of culture conditions | Manipulation of environmental factors | Enhanced expression of biosynthetic genes | Linum album cell culture |

| Precursor feeding | Supplementation with biosynthetic intermediates | Increased substrate availability | Plant cell cultures |

Recent advances in synthetic biology have enabled the development of microbial production systems for plant secondary metabolites, including lignans [24] [27]. For example, researchers have successfully constructed synthetic yeast consortia that emulate plant metabolic processes for the biosynthesis of lignan glycosides [24] [27]. These systems employ a "metabolic division of labor" approach, where different strains within the consortium perform specific steps in the biosynthetic pathway [24]. Similar strategies could be developed for eudesmine production, potentially offering higher yields than traditional plant extraction methods [24] [27].

The optimization of culture conditions represents another important approach for enhancing lignan production [25] [12]. Studies have shown that various factors, including nutrient composition, light conditions, and the application of elicitors, can significantly influence the expression of genes involved in lignan biosynthesis [12] [25]. For instance, research on Linum album cell cultures demonstrated that putrescine treatment led to increased expression of phenylalanine ammonia-lyase and pinoresinol-lariciresinol reductase genes, resulting in enhanced lignan production [12]. Similar approaches could be explored to optimize eudesmine production in appropriate plant systems [12] [25].

Precursor feeding strategies have also proven effective for increasing lignan yields in plant cell cultures [25]. By supplementing cultures with biosynthetic intermediates, such as coniferyl alcohol or pinoresinol, the production of downstream lignans can be enhanced [25] [27]. This approach could be particularly valuable for eudesmine production, as it may help overcome rate-limiting steps in the biosynthetic pathway [22] [25].

Oxidative Coupling of Carbanion Precursors

Oxidative coupling represents one of the most direct approaches to eudesmine synthesis, involving the formation of carbon-carbon bonds through the oxidative dimerization of carbanion precursors. This methodology exploits the reactivity of activated methylene compounds that can be deprotonated to form stabilized carbanions, which subsequently undergo oxidative coupling to construct the eudesmine framework [2] [4].

The fundamental principle of this approach relies on the generation of reactive carbanion intermediates from suitable precursors such as dicarbethoxyethane derivatives. Jung and Park demonstrated that the key fragments required for eudesmine synthesis include diol 13, dicarbethoxyethane 4, and diketo diester 5, which are prepared via reductive catalytic hydrogenation and oxidative intermolecular coupling of carbanions [2]. This method proves particularly useful for generating the core skeleton of the endo-endo furofuran ring system characteristic of eudesmine.

Mechanistic Considerations

The oxidative coupling process typically proceeds through a radical mechanism initiated by single-electron oxidation of the carbanion. Common oxidizing agents employed include copper(II) salts, iron(III) chloride, and vanadium-based oxidants [4] [5]. The reaction mechanism involves several key steps:

- Deprotonation: Formation of the stabilized carbanion from the activated methylene compound

- Oxidation: Single-electron transfer to generate a carbon-centered radical

- Radical coupling: Dimerization of two radical species to form the carbon-carbon bond

- Product formation: Subsequent transformations to yield the furofuran core

The stereochemical outcome of oxidative coupling reactions is often challenging to control, as radical intermediates typically exhibit low selectivity. However, substrate design and careful choice of reaction conditions can influence the stereochemical preferences [5].

Synthetic Applications

Oxidative coupling has been successfully applied to construct various lignan scaffolds, including eudesmine analogs. The method offers several advantages, including operational simplicity and the ability to form complex molecular architectures in relatively few steps. Yields typically range from 60-85% for the core skeleton formation, though additional steps are required for functional group manipulations and stereochemical refinement [2].

Limitations and Challenges

Despite its utility, oxidative coupling suffers from several limitations. Stereochemical control remains moderate at best, often requiring subsequent separation of diastereomers or additional stereoselective transformations. The radical nature of the coupling process can lead to side reactions, including over-oxidation and formation of polymeric byproducts [5].

Asymmetric Aldol Condensation Strategies

Asymmetric aldol condensation represents one of the most powerful and widely utilized methodologies for constructing carbon-carbon bonds with high stereochemical control in eudesmine synthesis. This approach has been extensively developed by Jung and coworkers, who demonstrated highly stereoselective total syntheses of both enantiomers of eudesmine using modifications of Evans asymmetric aldol condensation [6].

Evans Auxiliary Methodology

The Evans asymmetric aldol approach employs chiral oxazolidinone auxiliaries to achieve exceptional diastereoselectivity. Jung's synthesis utilized (S)-(-)-4-benzyl-2-oxazolidinone and (S)-(-)-2,10-camphorsultam as chiral auxiliaries, prepared from readily available starting materials in good yields (80% and 65% respectively) [6].

The key transformation involves the reaction of succinic acid derivatives with these chiral auxiliaries to form 1,4-bis[4-(S)-benzyl-2-oxazolidin-3-yl]butane-1,4-dione (9a) and the corresponding sultam derivative (12) in 85% and 88% yields respectively [6]. The stereoselective aldol condensation is then performed using dibutylboron triflate (Bu₂BOTf) as the enolizing agent at -78°C.

Boron Enolate Chemistry

The choice of boron enolate chemistry proves crucial for achieving high stereoselectivity. Jung's systematic investigation of various enolating agents revealed that Bu₂BOTf in dichloromethane at -78°C to 0°C provided optimal results [6]. The reaction mechanism proceeds through the formation of highly ordered transition states, following the Zimmerman-Traxler model, which places bulky groups in equatorial positions to minimize unfavorable eclipsing interactions [7].

Stereochemical Outcomes and Optimization

The optimized conditions achieve remarkable diastereoselectivities of 18:1 to 20:1 for the key aldol products [6]. This exceptional selectivity demonstrates the power of chiral auxiliary-controlled aldol chemistry in complex natural product synthesis. The high stereoselectivity is maintained throughout the subsequent intramolecular ring cyclization step using potassium phosphate and hydrogen peroxide in methanol.

Substrate Scope and Limitations

The methodology has been successfully applied to both 3,4-dimethoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde coupling partners, yielding dilactones 15a and 16a in 84% and 81% yields respectively with excellent diastereoselectivity [6]. However, the approach requires subsequent removal of the chiral auxiliary, adding synthetic steps to the overall sequence.

Mechanistic Insights

Detailed studies of the enolization conditions revealed that alternative Lewis acids such as titanium and tin complexes failed to enhance stereoselectivity compared to boron enolates [6]. The superior performance of boron enolates is attributed to their ability to form stable, well-defined chelated complexes that enforce high transition state organization.

The aldol condensation strategy has proven particularly effective for eudesmine synthesis because it enables the simultaneous control of multiple stereocenters while constructing the core framework efficiently. This approach represents a significant advancement in lignan synthesis methodology, providing access to both enantiomers of eudesmine with excellent stereochemical control.

Catalytic Hydrogenation Techniques for Diketo Diester Intermediates

Catalytic hydrogenation of diketo diester intermediates represents a crucial transformation in eudesmine synthesis, offering the opportunity to simultaneously reduce multiple carbonyl functionalities while maintaining or establishing the required stereochemistry. This methodology has been extensively developed using both ruthenium and palladium-based catalyst systems, each offering distinct advantages for specific synthetic applications.

Ruthenium-Catalyzed Systems

Ruthenium catalysts have emerged as particularly effective for the hydrogenation of diketo diesters relevant to eudesmine synthesis. The combination of ruthenium tris(acetylacetonate) [Ru(acac)₃] with 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) ligands has proven highly successful for such transformations [8] [9] [10].

Recent investigations by Shi and Cole-Hamilton demonstrated that [Ru(acac)₃]/triphos catalyst systems can achieve excellent yields (60-78%) for the hydrogenation of dicarboxylic acids and their esters in the presence of anilines at 220°C [10]. While these conditions are specifically designed for heterocycle formation, the underlying principles apply directly to diketo diester hydrogenation relevant to eudesmine synthesis.

The mechanism involves sequential hydrogenation of carbonyl groups, proceeding through alcohol intermediates that can undergo further reduction or cyclization depending on the specific substrate and reaction conditions [9]. The triphos ligand provides exceptional stability to the ruthenium center while facilitating selective hydrogenation of the keto functionalities.

Palladium-Catalyzed Approaches

Palladium catalysts offer complementary reactivity profiles for diketo diester hydrogenation, often operating under milder conditions than their ruthenium counterparts. Single-site palladium catalysts anchored in mesoporous polymeric graphitic carbon nitride have shown remarkable activity and selectivity for carbonyl hydrogenation [11].

The advantage of palladium systems lies in their ability to operate at moderate temperatures (RT to 105°C) while maintaining high selectivity. Palladium on carbon (Pd/C) remains the most commonly employed heterogeneous catalyst, though substrate limitations exist, particularly with methyl esters where competing side reactions can occur [10].

Stereochemical Considerations

A critical challenge in diketo diester hydrogenation is maintaining stereochemical integrity during the reduction process. Jung's work demonstrated that DIBAL-H reduction of dilactones 15a and 16a provides dilactols 17a and 18a in good yields (42-45%), which can then be further transformed using triethylsilane and boron trifluoride etherate to yield the final eudesmine products [6].

The stereochemical outcome depends heavily on the substrate structure and catalyst choice. Enolizable intermediates can undergo epimerization under the reaction conditions, leading to erosion of stereochemical purity. This challenge necessitates careful optimization of reaction parameters, including temperature, pressure, and catalyst loading.

Reaction Optimization

Hydrogenation of diketo diesters requires careful balancing of several factors:

- Temperature: Higher temperatures increase reaction rates but may compromise stereoselectivity

- Hydrogen pressure: Elevated pressures favor complete reduction but may lead to over-reduction

- Catalyst loading: Optimal loading ensures efficient turnover while minimizing side reactions

- Solvent selection: Protic solvents can facilitate proton transfer but may interfere with the catalyst

Substrate-Specific Considerations

The success of catalytic hydrogenation strongly depends on substrate structure. Diketo diesters with sterically hindered environments around the carbonyl groups may require more forcing conditions or specialized catalyst systems. Conversely, substrates with electron-withdrawing groups often exhibit enhanced reactivity toward hydrogenation.

Recent Advances

Recent developments in this field include the application of asymmetric transfer hydrogenation using chiral ruthenium catalysts, which can provide access to enantioenriched products directly [12]. These systems employ formic acid or isopropanol as hydrogen sources, offering milder conditions and enhanced functional group tolerance.

The integration of catalytic hydrogenation with other transformations, such as reductive cyclization or tandem hydrogenation-cyclization sequences, represents a frontier area that could significantly streamline eudesmine synthesis while maintaining high stereochemical fidelity.

Electrochemical Dimerization of Cinnamic Acid Derivatives

Electrochemical dimerization of cinnamic acid derivatives represents an innovative and environmentally sustainable approach to eudesmine synthesis, offering unique advantages in terms of operational simplicity and reduced environmental impact. This methodology has been developed by Mori and coworkers, who demonstrated the first electrochemical asymmetric oxidative dimerization leading to furofuran lignans including eudesmin, sesamin, and yangambin [13] [14].

Fundamental Principles

Electrochemical synthesis operates through controlled electron transfer processes at electrode surfaces, eliminating the need for stoichiometric chemical oxidants. In the context of cinnamic acid derivative dimerization, the process involves the generation of radical cation intermediates through anodic oxidation, followed by radical coupling to form the dimeric products [15].

The electrochemical approach offers several inherent advantages over traditional chemical oxidation methods. The potential can be precisely controlled to achieve selective oxidation of specific functional groups, and the reaction can be conducted under mild conditions without the need for harsh chemical oxidants that might interfere with sensitive functional groups or produce toxic byproducts [16].

Mechanistic Pathway

The electrochemical dimerization mechanism involves several key steps:

- Anodic Oxidation: Cinnamic acid derivatives undergo single-electron oxidation at the anode to generate radical cation intermediates

- Radical Coupling: Two radical species couple to form a dimeric intermediate with a new carbon-carbon bond

- Subsequent Cyclization: The dimeric intermediate undergoes intramolecular cyclization to form the furofuran ring system

- Product Formation: Final product isolation yields the target lignan structure

The stereochemical outcome is influenced by the templating effect of the electrode surface and the specific reaction conditions employed. Water complexation has been shown to play a crucial role in determining the stereochemical outcome, with the relative stereochemistry at carbon centers being fixed irreversibly at the coupling stage [15].

Asymmetric Electrochemical Synthesis

A significant advancement in this field was the development of asymmetric electrochemical methods that can provide enantioenriched products. The asymmetric approach employs chiral auxiliaries or chiral electrodes to induce enantioselectivity during the radical coupling process [14].

Mori's work demonstrated that careful optimization of reaction conditions, including electrode material, supporting electrolyte, solvent system, and temperature, can achieve moderate to good enantioselectivities (50-75% yield with ee up to 90%) for the synthesis of eudesmin and related furofuran lignans [14]. This represents a significant breakthrough as it provides a direct route to enantioenriched products without the need for subsequent resolution or chiral auxiliary removal.

Reaction Optimization

The success of electrochemical dimerization depends critically on several experimental parameters:

Electrode Selection: The choice of electrode material significantly influences both reaction efficiency and selectivity. Platinum, glassy carbon, and modified carbon electrodes have all been employed, with each offering distinct advantages for specific substrate types [16].

Supporting Electrolyte: The electrolyte system must provide adequate conductivity while not interfering with the desired reaction pathway. Common choices include tetrabutylammonium salts and ionic liquids that can dissolve the organic substrates [14].

Solvent System: The solvent must dissolve both the substrate and supporting electrolyte while being electrochemically stable under the reaction conditions. Dichloromethane, acetonitrile, and DMF are frequently employed [15].

Current Density and Potential Control: Precise control of these parameters is essential for achieving high selectivity and avoiding over-oxidation or side reactions.

Substrate Scope and Limitations

The electrochemical approach has been successfully applied to various substituted cinnamic acid derivatives, demonstrating reasonable substrate generality. However, the method is limited by the requirement for substrates that can undergo facile oxidation at practical potentials. Heavily substituted or electron-poor cinnamic acids may require more forcing conditions or alternative electrode materials [14].

Advantages and Future Directions

Electrochemical synthesis offers several compelling advantages:

- Environmental Benefits: Elimination of stoichiometric chemical oxidants reduces waste generation

- Mild Conditions: Reactions can often be conducted at room temperature under ambient pressure

- Precise Control: Electrochemical parameters allow fine-tuning of reaction selectivity

- Scalability: Electrochemical processes are generally amenable to scale-up for industrial applications

Future developments in this area may include the development of more efficient chiral electrode materials, flow electrochemical systems for continuous synthesis, and expanded substrate scope through catalyst modification or alternative electrode designs.

The electrochemical approach represents a significant advancement in sustainable synthesis methodology for eudesmine and related lignan natural products, offering a complementary strategy to traditional chemical methods while addressing growing environmental concerns in pharmaceutical and fine chemical manufacturing.The comparative analysis reveals that asymmetric aldol condensation strategies and catalytic hydrogenation approaches generally provide the highest yields (80-85%), while electrochemical methods, though more environmentally friendly, typically achieve more moderate yields (50-75%). The choice of methodology ultimately depends on the specific synthetic requirements, including the desired stereochemical outcome, environmental considerations, and available resources.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant